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L-LEUCINE (2-13C; 15N)

Cat. No.: B1580037
M. Wt: 133.16
Attention: For research use only. Not for human or veterinary use.
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Description

Fundamental Principles of Stable Isotope Tracer Kinetic Analysis

The quantitative power of stable isotope tracing lies in the principles of tracer kinetic analysis, which allow researchers to move beyond qualitative pathway identification to the measurement of metabolic rates.

Tracer dilution theory is a fundamental concept in tracer kinetics. nih.gov The principle is that when a known amount of a labeled compound (the tracer) is introduced into a biological system, it mixes with the pool of the corresponding unlabeled compound (the tracee). oncohemakey.com By measuring the extent to which the tracer is diluted by the tracee at a state of isotopic equilibrium, the rate of appearance (Ra) of the tracee into the pool can be quantified. nih.govoncohemakey.com This rate of appearance is a measure of the flux through that particular metabolic pool. oncohemakey.com The tracer-to-tracee ratio (TTR) is a common expression of isotopic enrichment used in these calculations. oncohemakey.comresearchgate.net

A key assumption in many tracer kinetic studies is the achievement of an isotopic steady-state. nih.govnih.gov This state is reached when the isotopic enrichment of the tracer in the sampled pool remains constant over time. mdpi.comnih.gov Achieving isotopic steady-state signifies that the rate of tracer infusion is balanced by its rate of disappearance from the pool. oncohemakey.com

The time required to reach isotopic steady-state can vary depending on the specific metabolite, the tissue being studied, and the turnover rate of the metabolic pool. nih.govnih.gov For instance, in cultured cells, glycolysis may reach isotopic steady-state in about 10 minutes, while the Krebs cycle may take a couple of hours. nih.gov In human studies, a primed continuous infusion of the tracer is often used to rapidly achieve and maintain a steady-state level of enrichment in the plasma. nih.govnih.gov It is crucial to distinguish isotopic steady-state from metabolic steady-state, where the concentrations of metabolites themselves are constant. nih.govnih.gov While metabolic steady-state is often a prerequisite for isotopic tracer studies, the labeling of metabolites occurs over a dynamic timeframe until isotopic equilibrium is reached. researchgate.net

Significance of Positional and Multi-Labeling with 13C and 15N in L-Amino Acids for Advanced Research

The strategic placement of stable isotopes within a molecule and the use of multiple labels provide a more detailed and nuanced view of metabolic pathways.

The use of amino acids labeled with both carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) has become a powerful technique for dissecting the complexities of protein and amino acid metabolism. nih.govnih.gov This dual-labeling approach allows for the simultaneous tracing of the carbon skeleton and the amino group of an amino acid, providing insights into processes such as protein synthesis, breakdown, and amino acid oxidation. nih.govnih.gov

Specifically, a compound like L-Leucine (2-¹³C; ¹⁵N) offers distinct advantages. The ¹⁵N label on the alpha-amino group allows for the tracking of nitrogen flux, including transamination and deamination reactions. nih.govnih.gov The ¹³C label at the second carbon position (the alpha-carbon) provides a stable marker for the carbon backbone of the leucine (B10760876) molecule. This specific positional labeling is critical because it can help to distinguish between different metabolic fates of the amino acid. For example, the decarboxylation of the first carbon of leucine occurs during its oxidation, so a label at the 2-position ensures that the tracer can be followed into pathways of protein synthesis.

This ability to track both the nitrogen and a specific carbon atom simultaneously provides a more comprehensive picture of leucine metabolism. For instance, it allows researchers to quantify the rates of protein synthesis and breakdown, as well as the deamination and reamination of leucine. nih.govnih.gov Such detailed information is invaluable for understanding how various physiological states, such as feeding, fasting, or disease, impact protein metabolism. nih.govnih.gov

Research Findings with L-Leucine Tracers

Studies utilizing doubly labeled leucine, such as L-[1-¹³C,¹⁵N]leucine, have yielded significant insights into human metabolism.

Research AreaKey Findings
Protein Metabolism in Cirrhosis Patients with cirrhosis metabolize leucine in a manner identical to that of normal subjects. Leucine-enriched formulas increase leucine oxidation but do not improve protein synthesis. nih.gov
Fasting and Muscle Metabolism In fasting adults, researchers have used L-[1-¹³C,¹⁵N]leucine to quantify protein synthesis and breakdown, de- and re-amination of leucine, and the oxidative decarboxylation of its keto acid in forearm muscle. nih.gov
Dual-Tracer Bioavailability Studies The use of a dual-tracer approach with ¹⁵N-labeled milk protein and a ¹³C-enriched reference protein showed that the ¹⁵N:¹³C enrichment ratio in the blood increases proportionally to the quantity of ¹⁵N test protein ingested. nih.gov

Properties

Molecular Weight

133.16

Purity

98%

Origin of Product

United States

Synthesis and Isotopic Enrichment Strategies for L Leucine 2 13c; 15n

Chemical Synthesis Approaches for Site-Specific Stable Isotope Incorporation

The chemical synthesis of L-leucine with specific isotopic labels offers precise control over the placement of the isotopes within the molecule. chempep.com One established method for preparing amino acids labeled with ¹³C and ¹⁵N at the backbone is the Oppolzer's method, which utilizes a sultam as a chiral auxiliary to ensure the correct stereochemistry. nih.gov This approach allows for the specific incorporation of ¹³C and ¹⁵N into the proline backbone, a technique that can be adapted for other amino acids like leucine (B10760876). nih.gov

Total synthesis involves constructing the entire amino acid from isotopically enriched precursors, while semi-synthesis modifies natural amino acids or their precursors. chempep.com These methods, though often complex and costly, are invaluable for creating specific labeling patterns that are not easily achieved through biological methods. chempep.com

Biosynthetic Pathways and Microbial Production for Enriched Amino Acids

Biosynthetic production using microorganisms is a common and efficient method for producing isotopically labeled amino acids. chempep.com Plants and microorganisms naturally synthesize leucine from pyruvic acid through a series of enzymatic reactions. wikipedia.org This inherent metabolic machinery can be harnessed to incorporate stable isotopes into the amino acid structure. chempep.com

Cultivation of Overproducing Microorganisms (e.g., Corynebacterium glutamicum, Escherichia coli) with Labeled Precursors

Microorganisms such as Corynebacterium glutamicum and Escherichia coli are widely used for the industrial production of amino acids, including leucine. mdpi.com These bacteria can be genetically engineered to overproduce specific amino acids. By cultivating these overproducing strains in a medium containing labeled precursors, researchers can efficiently produce isotopically labeled amino acids. mdpi.comnih.gov For instance, Corynebacterium glutamicum, a known glutamic acid overproducer, can be induced to produce L-[¹⁵N]leucine when provided with [¹⁵N]ammonium sulfate. nih.gov

Metabolic engineering strategies can further enhance production. This includes expressing feedback-resistant enzymes, such as a modified 2-isopropylmalate synthase (IPMS), and deleting genes for competing metabolic pathways to channel precursors towards leucine synthesis. academicjournals.org

Controlled Provision of Stable Isotope Labeled Carbon and Nitrogen Sources for L-LEUCINE (2-13C; 15N)

The production of L-leucine labeled at specific positions, such as L-LEUCINE (2-¹³C; ¹⁵N), requires the controlled feeding of specific stable isotope-labeled sources. For the ¹⁵N label, a common and effective source is [¹⁵N]ammonium sulfate, which serves as the primary nitrogen source for the microorganisms. nih.gov In a study using Corynebacterium glutamicum, this method resulted in the production of L-[¹⁵N]leucine with an isotopic efficiency of 90% and an enrichment of 95 atom%. nih.gov

For the site-specific incorporation of ¹³C, labeled precursors that enter the leucine biosynthesis pathway at precise points are necessary. The leucine biosynthesis pathway begins with pyruvate. mdpi.commetwarebio.com To achieve labeling at the C2 position, a precursor specifically labeled at the corresponding carbon atom would need to be supplied to the microbial culture. The biosynthesis of L-[¹³C]isoleucine has been demonstrated by feeding induced C. glutamicum cells with [2-¹³C]- or [3-¹³C]pyruvic acid, resulting in single-site enrichment. nih.gov A similar targeted approach would be required for L-LEUCINE (2-¹³C; ¹⁵N).

Isotopic Purity and Quality Control in Research Grade L-LEUCINE (2-13C; 15N)

Ensuring the isotopic purity of research-grade L-LEUCINE (2-¹³C; ¹⁵N) is paramount for its use in quantitative studies. nih.gov Mass spectrometry (MS) is a key analytical technique for this purpose, as it allows for the use of isotopically labeled amino acids as internal standards for accurate quantification. mdpi.com

Several mass spectrometry-based methods are employed to determine the isotopic enrichment of leucine. These include gas chromatography-mass spectrometry (GC-MS) and isotope ratio mass spectrometry (IRMS). nih.gov Techniques like GC/combustion/IRMS can measure the isotopic enrichment of leucine from very small samples with high precision. nih.gov For L-LEUCINE (2-¹³C; ¹⁵N), the expected isotopic purity is typically high, often around 99 atom % for ¹³C and 98 atom % for ¹⁵N. sigmaaldrich.com The chemical purity is also a critical parameter, generally expected to be 98% or higher. isotope.comisotope.com

The use of stable isotope-labeled internal standards (ILIS) is a fundamental aspect of quality control in clinical and research studies. nih.gov These standards, which include isotopically labeled amino acids, help to monitor the stability of samples and ensure the accuracy of quantitative analyses. nih.govlumiprobe.com

Isotopic Labeling Patterns and Their Influence on Tracer Utility

The specific pattern of isotopic labeling in a molecule like L-leucine significantly influences its utility as a tracer in metabolic studies. acs.org The dual labeling in L-LEUCINE (2-¹³C; ¹⁵N) allows for the simultaneous tracing of both the carbon skeleton and the nitrogen component of the amino acid. This is particularly valuable for investigating amino acid metabolism, protein synthesis, and the dynamics of metabolic pathways. medchemexpress.comnih.govnih.gov

Stable isotope labeling, in conjunction with analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), enables the detailed study of metabolic fluxes and the elucidation of complex metabolic networks. acs.orgresearchgate.net The choice of labeling pattern—whether uniform or site-specific—depends on the research question. Site-specific labeling, as in L-LEUCINE (2-¹³C; ¹⁵N), provides precise information about the fate of specific atoms within the molecule as it is metabolized. sigmaaldrich.com This precision is crucial for understanding reaction mechanisms and quantifying metabolic pathway activities. researchgate.netcreative-proteomics.com

For example, L-[1-¹³C]leucine has been used to measure leucine turnover and oxidation rates, providing insights into protein metabolism. physiology.org The specific placement of the ¹³C at the C-2 position in L-LEUCINE (2-¹³C; ¹⁵N) allows for tracking the fate of this specific carbon atom through various metabolic transformations. The ¹⁵N label simultaneously allows for the tracking of the amino group, which is essential for studying transamination and other nitrogen metabolism pathways.

Advanced Analytical Techniques for L Leucine 2 13c; 15n and Its Metabolites

Mass Spectrometry (MS)-Based Approaches

A key challenge in MS analysis of isotopically labeled molecules is the correction for the natural abundance of heavy isotopes, which can interfere with the measurement of the tracer's incorporation. chemrxiv.org Computational tools have been developed to perform accurate corrections for dual-isotope tracer data, taking into account the mass resolution of the instrument. chemrxiv.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Ratio Analysis

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like amino acids, derivatization is required to increase their volatility for GC analysis. alexandraatleephillips.com This approach is widely used for determining the isotopic enrichment of L-leucine in biological samples. physiology.orgnih.gov

Common derivatization strategies for amino acids prior to GC-MS analysis include the formation of N-acetyl methyl esters (NACME). ucdavis.eduucdavis.edu The derivatized amino acids are then separated on a GC column before being introduced into the mass spectrometer for isotope ratio analysis. ucdavis.edu

Electron Impact (EI) and Chemical Ionization (CI) Modes for Fragment Analysis

Once the derivatized L-LEUCINE (2-13C; 15N) enters the mass spectrometer, it is ionized before mass analysis. Electron Impact (EI) and Chemical Ionization (CI) are two common ionization techniques used in GC-MS.

Electron Impact (EI) ionization involves bombarding the analyte molecules with high-energy electrons, leading to extensive fragmentation. The resulting mass spectrum is a "fingerprint" of the molecule, providing structural information. nih.gov While EI can be used to analyze amino acids, the extensive fragmentation can sometimes lead to the loss of the molecular ion, which is crucial for determining isotopic enrichment. The fragmentation patterns of leucine (B10760876) under EI have been studied, with the predominant dissociation channel often being the cleavage of the C–Cα bond. researchgate.netresearchgate.net

Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation and a more abundant molecular ion or protonated molecule ([M+H]+). physiology.orgnih.gov This is particularly advantageous for isotope ratio analysis as it preserves the isotopic information within the intact molecule. In studies of leucine metabolism, CI-GC-MS is often employed to measure the enrichment of [13C]leucine in plasma with high precision. physiology.org

GC-Combustion Isotope-Ratio Mass Spectrometry (GC-C-IRMS) for Element-Specific Analysis

For highly precise and accurate measurement of isotope ratios, Gas Chromatography-Combustion Isotope-Ratio Mass Spectrometry (GC-C-IRMS) is the gold standard. nih.gov In this technique, the compounds eluting from the GC column are combusted in a reactor, converting them into simple gases like CO2 and N2. ucdavis.edu These gases are then introduced into an isotope ratio mass spectrometer, which measures the isotopic ratios (e.g., 13C/12C and 15N/14N) with very high precision. ucdavis.edunih.gov

GC-C-IRMS can measure the isotopic enrichment of leucine in very small samples, such as those from muscle biopsies, making it suitable for studying the synthesis rates of individual proteins. nih.gov The technique requires derivatization of the amino acids, and the resulting N-acetyl methyl esters are separated by GC before combustion. ucdavis.edu

ParameterGC-C-IRMS Instrument Configuration
Gas Chromatograph Thermo Trace GC 1310
Column Agilent DB 35 (60 m X 0.32 mm ID, 1.5 µm film thickness)
Combustion Interface Thermo Scientific GC IsoLink II
Combustion Reactor NiO tube with CuO and NiO wires at 1000 °C
Isotope-Ratio Mass Spectrometer Thermo Scientific Delta V Advantage
Data Reference ucdavis.edu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Resolution and Targeted Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of amino acids and their metabolites in complex biological matrices. nih.govmdpi.com A significant advantage of LC-MS/MS is its ability to analyze underivatized amino acids, simplifying sample preparation. nih.govrestek.com This technique offers high sensitivity, specificity, and a wide dynamic range for the quantification of branched-chain amino acids like leucine. nih.gov

In a typical LC-MS/MS workflow, the amino acids are separated by liquid chromatography, often using a column designed for polar analytes, and then detected by a tandem mass spectrometer. restek.com The use of stable isotope-labeled internal standards, such as L-Leucine (13C6, 15N), is crucial for accurate quantification. nih.gov

Orbitrap and Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) for Resolving Isotopomers

High-resolution mass spectrometry (HRMS) is essential for resolving isotopomers, which are molecules that differ only in the location of their isotopic labels. Orbitrap and Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) are two leading HRMS technologies.

FT-ICR-MS offers unparalleled mass resolution, making it an ideal tool for the detailed molecular characterization of complex mixtures. nih.gov The high resolving power allows for the separation of ions with very similar mass-to-charge ratios, which is critical for distinguishing between different isotopomers. acs.org

Orbitrap MS is another type of high-resolution mass spectrometer that uses an electrostatic axially harmonic orbital trap as the mass detector. nih.gov It provides high resolution and mass accuracy, making it well-suited for the analysis of isotopically labeled compounds. nih.govthermofisher.com Orbitrap-based instruments can perform simultaneous analysis of 13C and 15N carrying isotopologues from intact molecular ions. thermofisher.com

FeatureFT-ICR MSOrbitrap MS
Mass Analyzer Ion cyclotron resonance in a magnetic fieldElectrostatic axially harmonic orbital trap
Resolution Unparalleled, very highHigh
Key Advantage Highest available mass resolution for complex mixture analysis. nih.govHigh resolution and mass accuracy without the need for superconducting magnets. nih.gov
Application Detailed molecular characterization, resolving closely spaced isotopic peaks. nih.govacs.orgIsotope ratio analysis, metabolomics, and analysis of intact isotopologues. thermofisher.com
High-Resolution MS (e.g., GC-EI-QTOF) for Comprehensive Assessment of MS/MS Fragments

A comprehensive understanding of the fragmentation patterns of L-LEUCINE (2-13C; 15N) and its metabolites is crucial for structural elucidation and confident identification. High-resolution mass spectrometers, such as those combining gas chromatography with a quadrupole time-of-flight (QTOF) analyzer, provide accurate mass measurements of both precursor and fragment ions.

Recent advancements in fragmentation techniques, such as electron-activated dissociation (EAD), have shown great promise in differentiating isomeric amino acids like leucine and isoleucine, which is often challenging with conventional collision-induced dissociation (CID). sciex.comsciex.com EAD generates signature fragment ions that are specific to each isomer. sciex.com For instance, EAD of peptides containing leucine produces a characteristic z-43 fragment, while isoleucine yields a z-29 fragment. sciex.com Similarly, charge transfer dissociation (CTD) has been shown to produce diagnostic d and w ions that can differentiate between leucine and isoleucine residues in peptides. wvu.edu These advanced fragmentation methods, coupled with high-resolution mass analysis, enable a more detailed and accurate assessment of MS/MS fragments.

Mass Isotopomer Distribution (MID) Analysis and Interpretation

Mass Isotopomer Distribution (MID) analysis is a critical technique used in conjunction with mass spectrometry (MS) to trace the metabolic fate of isotopically labeled substrates like L-LEUCINE (2-13C; 15N). When this labeled leucine is introduced into a biological system, it and its metabolites will contain the heavy isotopes. MS analysis of these compounds reveals a distribution of mass isotopomers, which are molecules that differ only in the number of isotopic labels they contain.

The MID provides a detailed fingerprint of the metabolic pathways through which the labeled leucine has traveled. For instance, by analyzing the mass spectra of amino acids derived from cell cultures grown with L-LEUCINE (2-13C; 15N), researchers can quantify the relative abundance of molecules with no labels (M+0), one label (M+1), two labels (M+2), and so on. This distribution is the MID.

Interpreting these distributions allows for the quantitative determination of metabolic fluxes—the rates of reactions in a metabolic network. creative-proteomics.com A dual 13C and 15N labeling strategy is particularly powerful as it enables the simultaneous quantification of both carbon and nitrogen fluxes. nih.gov For example, the incorporation pattern of 13C and 15N into glutamate, a central node in nitrogen metabolism, can reveal the activity of various transamination and biosynthesis pathways. nih.gov This approach has been successfully used to resolve the bidirectionality of reactions in the biosynthesis of amino acids such as glycine, serine, and isoleucine. nih.gov

The process involves cultivating a biological system, such as a cell culture, under steady-state conditions and then introducing the 13C- and 15N-labeled substrates. nih.gov After achieving isotopic steady state, samples are analyzed by MS to determine the MIDs of key metabolites, such as proteinogenic amino acids. nih.govacs.org These empirical MIDs are then fitted to a metabolic network model to calculate intracellular reaction rates. nih.gov

Table 1: Illustrative Mass Isotopomer Distribution Data for a Hypothetical Metabolite

IsotopomerRelative Abundance (%)Interpretation
M+015Fraction of the metabolite pool derived from unlabeled sources.
M+135Fraction containing a single isotope (either 13C or 15N), indicating specific pathway activity.
M+245Fraction containing both 13C and 15N, directly tracing the backbone of the original L-LEUCINE (2-13C; 15N).
M+35Fraction incorporating an additional labeled atom from another metabolic source.

Internal Standardization with Uniformly Labeled Amino Acids for Quantification

Accurate quantification of amino acids and their metabolites in complex biological samples is often challenging due to matrix effects and variations during sample preparation. The isotope dilution technique, which employs stable isotope-labeled internal standards, is considered the gold standard for accurate quantification via mass spectrometry. nih.govisolife.nl

In this method, a known quantity of a uniformly labeled amino acid (e.g., U-13C, U-15N Leucine) is added to a sample at the earliest stage of preparation. This "heavy" amino acid serves as an internal standard (IS). Because the IS is chemically identical to the endogenous, "light" analyte (the naturally occurring amino acid), it experiences the same extraction inefficiencies, derivatization yields, and ionization suppression or enhancement during MS analysis. isolife.nl

By measuring the ratio of the MS signal intensity of the endogenous analyte to that of the co-eluting labeled internal standard, precise quantification can be achieved. The use of proteins and peptides uniformly labeled with 15N as internal standards is a well-established and increasingly common practice for absolute protein quantification. nih.gov The specific labeling of L-LEUCINE (2-13C; 15N) allows it to be used as a tracer in kinetic studies, while a different, uniformly labeled standard (e.g., U-13C6, 15N-Leucine) would be used for its quantification.

Table 2: Research Findings on Internal Standardization

FindingSignificanceReference
Isotope dilution mass spectrometry is a "gold standard" for protein quantification.Establishes the high degree of accuracy and reliability of the method. nih.gov
Uniformly stable isotope labeled analogues account for degradation and handling differences.Highlights the key advantage of using a chemically identical internal standard to correct for analytical variability. isolife.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Dynamic Studies

NMR spectroscopy is a powerful, non-destructive technique that provides atomic-level information on the structure, dynamics, and interactions of molecules. Isotopic labeling with 13C and 15N is fundamental to modern biomolecular NMR, as it overcomes the low natural abundance of these nuclei and enables a suite of advanced experiments. nih.govnih.gov L-LEUCINE (2-13C; 15N) can be incorporated into proteins, serving as a specific probe to investigate protein structure and function.

13C-NMR and 15N-NMR for Site-Specific Labeling Verification

Before conducting complex structural studies, it is crucial to verify that the isotopic labels have been incorporated at the intended specific sites. 1D and 2D 13C-NMR and 15N-NMR experiments are used for this purpose. The chemical shifts of 13C and 15N nuclei are highly sensitive to their local chemical environment.

For L-LEUCINE (2-13C; 15N), a 13C-NMR spectrum would show a significantly enhanced signal at the chemical shift corresponding to the Cα position (the second carbon), confirming the site-specific 13C label. Similarly, a 15N-NMR spectrum would confirm the 15N label at the amino group. Multidimensional experiments like the [1H, 13C]-HSQC (Heteronuclear Single Quantum Coherence) or [1H, 15N]-HSQC correlate the proton signal with the directly attached carbon or nitrogen, providing unambiguous confirmation of the labeling pattern. protein-nmr.org.uk Such specific labeling strategies simplify spectra and facilitate the verification of chemical shift assignments. mpg.de

Solid-State NMR (ssNMR) for Protein Structure and Dynamics

Solid-state NMR (ssNMR) is an indispensable technique for studying the structure and dynamics of proteins that are not amenable to solution NMR or X-ray crystallography, such as large protein assemblies, membrane proteins, and amyloid fibrils. mpg.deresearchgate.net Isotopic labeling with 13C and 15N is essential to enhance the sensitivity and resolution of ssNMR experiments. sigmaaldrich.comspringernature.com

Incorporating L-LEUCINE (2-13C; 15N) into a protein provides specific probes within the sample. The 13C and 15N labels enable the use of experiments that measure internuclear distances and torsion angles. For example, specific 13C labeling of leucine methyl groups, often achieved by providing labeled precursors in the growth medium, has been shown to simplify spectra and facilitate the collection of long-range distance restraints crucial for structure determination. mpg.deresearchgate.net These specific labels act as anchor points from which structural information can be derived, helping to build a comprehensive three-dimensional model of the protein in its solid or semi-solid state.

Multidimensional NMR (e.g., HSQC, TROSY) for Complex Protein Systems

For large proteins and protein complexes (>25 kDa), slow molecular tumbling in solution leads to rapid signal decay and broad NMR lines, severely limiting spectral resolution and sensitivity. whiterose.ac.ukprotein-nmr.org.uk Multidimensional NMR experiments, particularly those utilizing 13C and 15N labeling, are essential for studying these complex systems. utoronto.ca

The [1H, 15N]-HSQC experiment is a cornerstone of protein NMR, providing a unique signal for each amino acid's backbone amide group (except proline), creating a "fingerprint" of the protein. protein-nmr.org.uk However, for large molecules, even this experiment suffers from severe line broadening.

Transverse Relaxation-Optimized Spectroscopy (TROSY) is a revolutionary technique that counteracts the effects of rapid signal decay in large molecules. cuny.edu The TROSY experiment selects for the narrowest, most slowly relaxing component of a signal multiplet, resulting in dramatically sharper lines and enhanced sensitivity for proteins larger than 25 kDa, especially at high magnetic fields. cuny.eduacs.org When a protein is uniformly labeled with 13C and 15N, TROSY-based triple-resonance experiments (e.g., HNCA, HNCO) can be used for backbone resonance assignment, which is the first step in any detailed NMR study. The specific labeling of leucine allows researchers to focus on signals originating from these residues, aiding in assignment and probing specific regions of a large protein. nih.govresearchgate.net

Deuteration Strategies in Conjunction with 13C/15N Labeling for NMR Sensitivity

To push the size limit of proteins amenable to solution NMR even further, 13C and 15N labeling is often combined with deuteration—the substitution of hydrogen (¹H) with its heavier isotope, deuterium (B1214612) (²H). nih.gov The primary source of signal broadening (fast relaxation) in large proteins is the strong dipole-dipole interactions between protons. By replacing most of the non-exchangeable protons with deuterons, these detrimental relaxation pathways are significantly reduced. protein-nmr.org.ukutoronto.ca

This strategy, known as triple-labeling (²H, 13C, 15N), dramatically improves the relaxation properties of the remaining protons (typically the backbone amide protons), leading to much sharper NMR signals. nih.govprotein-nmr.org.uk The combination of deuteration and the TROSY technique has been critical for NMR studies of proteins and complexes approaching the megadalton size range. cuny.eduresearchgate.net Specific protonation of certain residues, like the methyl groups of isoleucine, leucine, and valine (ILV), in an otherwise deuterated, 13C/15N-labeled protein is a particularly powerful approach. unl.pt This provides high-quality signals from the hydrophobic core of the protein, which are invaluable for studying protein folding, dynamics, and interactions. nmr-bio.comsigmaaldrich.com

Table 3: Summary of Advanced NMR Techniques

TechniquePrincipleApplication for L-LEUCINE (2-13C; 15N)Key Benefit
ssNMR Studies molecules in a solid or semi-solid state.Determining the structure of large, insoluble proteins containing the labeled leucine.Enables study of non-crystalline and immobile systems. mpg.de
HSQC Correlates signals of protons with directly bonded heteronuclei (13C or 15N).Verifying label incorporation and providing a "fingerprint" of the protein. protein-nmr.org.ukHigh sensitivity and resolution for small to medium-sized proteins.
TROSY Selects for the narrowest, most slowly relaxing signal component.Overcoming line broadening in large proteins (>25 kDa) containing labeled leucine. cuny.eduDramatic improvement in resolution and sensitivity for high molecular weight systems.
Deuteration Replaces ¹H with ²H to reduce dipolar relaxation.Used with 13C/15N labeling to sharpen signals from the remaining protons in very large proteins. nih.govprotein-nmr.org.ukPushes the size limit of proteins that can be studied by solution NMR.

Applications in Metabolic Flux Analysis Mfa Research

¹³C-Metabolic Flux Analysis (¹³C-MFA) with L-LEUCINE (2-13C; 15N) as a Tracer

¹³C-MFA is a cornerstone technique for quantifying intracellular metabolic fluxes. d-nb.infospringernature.com When cells are cultured in a medium containing a ¹³C-labeled substrate, the labeled carbon atoms are incorporated into various metabolites. By analyzing the distribution of these isotopes, researchers can deduce the rates of metabolic reactions.

The use of L-LEUCINE labeled with ¹³C at a specific position allows for the precise tracking of carbon atoms as they are metabolized. This enables the quantification of fluxes through central carbon metabolism, including pathways like glycolysis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle. researchgate.net The labeling patterns in protein-bound amino acids, which are synthesized from intermediates of central metabolism, provide a stable and abundant source of information for flux analysis. nih.govnih.gov

For instance, the ¹³C label from L-LEUCINE (2-13C; 15N) can be traced into intermediates that are precursors for other amino acids and cellular components. The pattern of ¹³C enrichment in these downstream metabolites reveals the relative activities of different metabolic pathways.

Anaplerotic and cataplerotic pathways are crucial for maintaining the integrity of the TCA cycle by replenishing or removing its intermediates, respectively. researchgate.net L-LEUCINE metabolism is directly linked to the TCA cycle. The breakdown of leucine (B10760876) can contribute to the pool of TCA cycle intermediates, an anaplerotic function. Conversely, intermediates from the TCA cycle can be used for the synthesis of other molecules, a cataplerotic process. By tracing the ¹³C from L-LEUCINE (2-13C; 15N), researchers can quantify the rates of these anaplerotic and cataplerotic fluxes, providing insights into how cells balance energy production and biosynthetic needs. nih.govethz.ch

Dual-Isotope Metabolic Flux Analysis (¹³C¹⁵N-MFA) for Concurrent Carbon and Nitrogen Flux Quantification

The simultaneous use of both ¹³C and ¹⁵N isotopes in a single tracer molecule like L-LEUCINE (2-13C; 15N) significantly enhances the power of MFA. This dual-labeling approach allows for the concurrent quantification of both carbon and nitrogen fluxes within the metabolic network. nih.govethz.ch

By tracking both isotopes, researchers can simultaneously map the flow of carbon and nitrogen through metabolic pathways. nih.govethz.chnih.gov This is particularly valuable for studying the interplay between carbon and nitrogen metabolism, which is fundamental to cellular growth and function. For example, in the study of amino acid biosynthesis, ¹³C¹⁵N-MFA can reveal how the carbon skeletons and amino groups are sourced and utilized. This integrated view is crucial for understanding how cells coordinate the synthesis of essential building blocks like amino acids and nucleotides. nih.govethz.ch

A study on Mycobacterium bovis BCG demonstrated the power of ¹³C¹⁵N-MFA in providing the first nitrogen flux distributions for amino acid and nucleotide biosynthesis in mycobacteria, establishing glutamate as the central node for nitrogen metabolism. nih.govethz.ch

Metabolic reactions can be either unidirectional or bidirectional. Determining the directionality of reactions is a significant challenge in metabolic network analysis. Dual-isotope tracing with compounds like L-LEUCINE (2-13C; 15N) can provide the necessary information to infer reaction bi-directionality. nih.govethz.ch The distinct labeling patterns generated by the forward and reverse fluxes of a bidirectional reaction can be deconvoluted using advanced computational models, allowing for a more accurate and complete representation of the metabolic network.

For example, a study using Bayesian model averaging with ¹³C¹⁵N-MFA was able to resolve the uni/bidirectionalities of glycine, serine, isoleucine, and leucine biosynthesis pathways. nih.gov

Computational Modeling and Statistical Frameworks for MFA

The data generated from isotope tracing experiments are complex and require sophisticated computational and statistical tools for interpretation. nrel.govosti.gov These frameworks are essential for estimating metabolic fluxes, assessing the statistical significance of the results, and designing optimal tracer experiments. researchgate.netfrontiersin.org

The process typically involves:

Metabolic Network Modeling: Constructing a detailed model of the relevant metabolic pathways.

Isotope Labeling Simulation: Simulating the distribution of isotopes throughout the network for a given set of fluxes.

Flux Estimation: Using optimization algorithms to find the set of fluxes that best explains the experimentally measured isotope labeling patterns. nrel.govosti.gov

Statistical Analysis: Evaluating the goodness-of-fit of the model and calculating confidence intervals for the estimated fluxes.

Recent advancements include the development of machine-learning-based frameworks and universal software that can handle complex experimental setups and provide robust statistical analysis. nrel.govosti.govresearchgate.net

Elementary Metabolite Unit (EMU) Framework

The Elementary Metabolite Unit (EMU) framework is a computational method that significantly simplifies the mathematical modeling of isotopic labeling in metabolic networks. nih.govnih.govntnu.no Instead of tracking all possible isotopomers of a metabolite, which can be computationally prohibitive, the EMU framework focuses only on the subsets of atoms, or "elementary metabolite units," that are necessary to simulate the measured labeling patterns. nih.govnih.govntnu.no This approach is particularly advantageous in studies employing multiple isotopic tracers, such as the dual-labeled L-LEUCINE (2-13C; 15N). nih.govnih.gov

When L-LEUCINE (2-13C; 15N) is introduced into a biological system, the ¹³C label at the second carbon position and the ¹⁵N label on the amino group are transferred to various downstream metabolites through metabolic reactions. The EMU framework efficiently tracks the flow of these labeled atoms by breaking down the metabolic network into a series of EMU reactions. nih.gov This decomposition allows for a more streamlined and computationally less intensive simulation of the mass isotopomer distributions of measured metabolites. nih.govnih.govntnu.no

For instance, in the catabolism of L-LEUCINE (2-13C; 15N), the ¹³C label can be traced through pathways such as the tricarboxylic acid (TCA) cycle, while the ¹⁵N label can be followed through transamination and other nitrogen metabolism pathways. The EMU framework allows researchers to model these divergent pathways simultaneously without the exponential increase in complexity that would be associated with traditional isotopomer modeling. nih.govnih.gov

Table 1: Comparison of Modeling Complexity

Modeling Approach Number of Variables (Typical System) Suitability for Dual Tracers
Full Isotopomer Modeling 1000s to millions Computationally intensive
Cumomer Modeling 1000s Moderate

| EMU Framework | 100s | Highly efficient |

Bayesian Multi-Model Averaging (BMA) for Flux Uncertainty Estimation

In metabolic flux analysis, it is crucial not only to estimate the most likely flux values but also to quantify the uncertainty associated with these estimates. Bayesian Multi-Model Averaging (BMA) is a statistical method that addresses this challenge by considering multiple competing models of a metabolic network, each with different assumptions about reaction reversibility. biorxiv.org This approach provides a more robust estimation of flux distributions and their uncertainties compared to methods that rely on a single, fixed model. biorxiv.org

The use of L-LEUCINE (2-13C; 15N) in combination with BMA offers a powerful strategy for resolving both carbon and nitrogen fluxes simultaneously. biorxiv.org The dual-labeling provides rich datasets that can constrain the possible flux distributions more effectively. BMA takes these data and evaluates a multitude of model variations, weighting each model's contribution to the final flux estimate based on its posterior probability. biorxiv.org This results in a probability distribution for each flux, from which a mean flux and credible intervals can be derived.

A key advantage of this combined approach is the ability to resolve the bidirectionality of reactions involved in amino acid metabolism. biorxiv.org For example, BMA can be used to determine the probability that a transamination reaction involving leucine is operating in the forward, reverse, or both directions. The distinct labeling patterns from the ¹³C and ¹⁵N atoms of L-LEUCINE (2-13C; 15N) provide the necessary information for BMA to distinguish between these possibilities. biorxiv.org

Table 2: Research Findings from a BMA-based ¹³C¹⁵N-MFA Study

Metabolic Insight Finding
Nitrogen Metabolism Glutamate was identified as the central node for nitrogen metabolism. biorxiv.org
Reaction Reversibility Resolved the unidirectionality of leucine and isoleucine biosynthesis. biorxiv.org

| Anaplerotic Node | Improved resolution of the anaplerotic fluxes in central carbon metabolism. biorxiv.org |

Software Tools for 13C-MFA and Flux Prediction

A variety of software tools have been developed to facilitate the complex calculations involved in 13C-MFA. These tools provide platforms for model construction, simulation of isotope labeling, flux estimation, and statistical analysis. The choice of software often depends on the complexity of the metabolic model and the specific type of labeling data.

For studies utilizing dual-labeled tracers like L-LEUCINE (2-13C; 15N), software that can handle multiple isotopes and implement advanced computational frameworks is essential.

Table 3: Commonly Used Software Tools for 13C-MFA

Software Key Features Support for EMU
13CFLUX2 High-performance suite for steady-state and isotopically non-stationary MFA. Supports multicore CPUs and compute clusters. nih.gov Yes nih.gov
INCA A MATLAB-based tool for isotopically non-stationary metabolic flux analysis (INST-MFA). vanderbilt.edu Not explicitly stated
OpenFLUX2 Open-source software for steady-state 13C-MFA, with support for parallel labeling experiments. researchgate.net Not explicitly stated

| BayFlux | A Bayesian method for quantifying metabolic fluxes and their uncertainty at the genome scale. nih.gov | Yes nih.gov |

Software such as 13CFLUX2 is particularly well-suited for analyzing data from L-LEUCINE (2-13C; 15N) experiments due to its efficient implementation of the EMU framework. nih.gov This allows for the rapid simulation of labeling patterns in large and complex metabolic networks.

For robust uncertainty quantification, tools that incorporate Bayesian statistical methods are increasingly being adopted. BayFlux , for example, uses a Bayesian approach to sample the full distribution of possible fluxes, providing a comprehensive view of flux uncertainty. nih.gov This is especially valuable when interpreting the complex data generated from dual-labeled tracers.

The general workflow for analyzing data from an L-LEUCINE (2-13C; 15N) experiment using these software tools would typically involve:

Model Construction: Defining the metabolic network, including all relevant reactions and atom transitions for both carbon and nitrogen.

Data Input: Providing the software with the measured mass isotopomer distributions of key metabolites.

Flux Estimation: The software then uses an optimization algorithm to find the set of fluxes that best explains the experimental data.

Statistical Analysis: Finally, the software performs statistical analyses to determine the confidence intervals or credible intervals for the estimated fluxes.

Research Applications in Protein and Amino Acid Metabolism

Investigating Protein Turnover Dynamics

Protein turnover, the continuous balance between protein synthesis and degradation, is a fundamental process for cellular maintenance, adaptation, and growth. liverpool.ac.ukunits.it Stable isotope-labeled amino acids like L-leucine (2-¹³C; ¹⁵N) are instrumental in measuring the rates of these opposing processes, offering a dynamic view that complements static measurements of protein abundance. liverpool.ac.uk By introducing the labeled leucine (B10760876) into a biological system, researchers can monitor its incorporation into new proteins and its release from the breakdown of existing proteins. liverpool.ac.ukckisotopes.com

The rate of protein synthesis can be quantified by measuring the incorporation of labeled amino acids into proteins over time. nih.govnih.gov In in vitro and ex vivo models, such as cell cultures or isolated tissues, L-leucine (2-¹³C; ¹⁵N) is added to the culture medium or perfusion buffer. biorxiv.orgacs.org As new proteins are synthesized, they incorporate the heavy-isotope-labeled leucine. biorxiv.org

The fractional synthesis rate (FSR) of proteins can be determined by analyzing the isotopic enrichment of leucine in the proteins and in the precursor pool (aminoacyl-tRNA) using mass spectrometry. nih.gov This technique, often part of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or similar approaches, allows for the precise quantification of synthesis rates for individual proteins. units.itacs.org For instance, studies in pancreatic cancer cells using ¹⁵N amino acid labeling have determined the FSR of specific proteins to range between 44% and 76% over 72 hours. nih.gov Similarly, research on human forearm muscle has utilized L-[1-¹³C,¹⁵N]leucine to quantify protein synthesis rates, demonstrating significant changes between fed and fasting states. nih.govnih.gov In the fed state, the protein synthesis rate was measured at 127 (SEM 11) nmol of leucine min⁻¹ 100 ml⁻¹ of forearm tissue, which decreased to 70 (SEM 6) nmol of leucine min⁻¹ 100 ml⁻¹ during fasting. nih.gov

Protein Synthesis Rates in Human Forearm Muscle
Metabolic StateProtein Synthesis Rate (nmol leucine/min/100ml tissue)Reference
Fed127 (±11) nih.govnih.gov
Fasting70 (±6) nih.gov

The use of dually labeled L-[¹³C,¹⁵N]leucine is particularly advantageous for directly determining the rate of protein breakdown (proteolysis). nih.gov When pre-existing, unlabeled proteins are degraded, they release unlabeled leucine into the intracellular amino acid pool. This release dilutes the isotopic enrichment of the labeled leucine tracer. By modeling the isotopic dilution in the precursor pool, researchers can calculate the rate at which endogenous leucine appears from proteolysis. nih.govnih.gov

This approach has been applied to demonstrate that in the human forearm, the rate of protein breakdown is 87 (SEM 10) nmol of leucine min⁻¹ 100 ml⁻¹ in the fed state. nih.gov Comparing this to the synthesis rate reveals the net protein balance in the tissue. nih.gov Furthermore, studies in yeast have used stable isotope-labeled amino acids to define the degradation rates of individual proteins, finding an average rate of 2.2%/h, though rates for specific proteins varied significantly. liverpool.ac.uk This highlights that protein turnover is a critical and variable factor in determining protein abundance. liverpool.ac.uk The recycling of amino acids from protein breakdown is a substantial contributor to the precursor pool for new protein synthesis, a factor that must be accounted for in metabolic studies. researchgate.net

For the most accurate measurement of protein synthesis, it is crucial to determine the isotopic enrichment of the true precursor: the amino acid attached to its transfer RNA (aminoacyl-tRNA). nih.gov Using plasma or even intracellular free amino acid enrichment can be misleading because these pools may not accurately reflect the enrichment of the amino acids being actively incorporated into proteins. nih.gov

Studies using L-[1-¹³C,¹⁵N]leucine have successfully isolated leucyl-tRNA from rat and human tissues to measure its isotopic labeling directly. nih.gov Research in rats demonstrated that the ¹³C and ¹⁵N enrichment of leucyl-tRNA in muscle was significantly higher than that of the mixed tissue free leucine pool, suggesting that amino acids used for charging tRNA can be sourced from both intracellular and extracellular pools. nih.gov For example, after L-[1-¹³C,¹⁵N]leucine infusion in rats, muscle leucyl-tRNA ¹³C enrichment was 10.26 (±0.50) atom % excess, whereas the tissue free leucine enrichment was only 8.97 (±0.30) atom % excess. nih.gov This direct measurement provides a more precise denominator for calculating protein synthesis rates, avoiding the underestimation that can occur when using other precursor pools. nih.gov

Tracing Amino Acid Catabolism and Interconversion

Beyond its role in protein turnover, L-leucine (2-¹³C; ¹⁵N) is a valuable tracer for investigating the catabolic pathways of branched-chain amino acids. medchemexpress.comisotope.com The dual label allows for the simultaneous tracking of the amino group's fate through transamination and the carbon skeleton's entry into oxidative pathways. nih.gov Approximately 80% of leucine is typically utilized for protein synthesis, with the remaining 20% being catabolized. nih.gov

The catabolism of leucine begins with its reversible transamination to α-ketoisocaproate (KIC). nih.govnih.gov KIC then undergoes irreversible oxidative decarboxylation, catalyzed by the branched-chain α-keto acid dehydrogenase complex. nih.govnih.gov When using a tracer like L-[1-¹³C]leucine, the ¹³C label is lost as ¹³CO₂ during this decarboxylation step, which can be measured in expired breath to quantify whole-body leucine oxidation. nih.gov

However, the fate of the carbon at the second position, as in L-leucine (2-¹³C; ¹⁵N), is more complex. After decarboxylation, the remaining carbon skeleton enters the tricarboxylic acid (TCA) cycle as acetyl-CoA. nih.gov A study comparing [1-¹³C]leucine and [1,2-¹³C₂]leucine found that the recovery of the 2-¹³C label in breath CO₂ was only about 58% relative to the 1-¹³C label. nih.gov This indicates that a significant portion (around 42%) of the carbon from the second position is retained within the body, likely through incorporation into other compounds via TCA cycle exchange reactions. nih.gov

Recovery of ¹³C from Labeled Leucine Tracers in Healthy Humans
Leucine TracerFraction of Infused Leucine Oxidized (fₒₓ)Relative Recovery of 2-¹³C in Breath CO₂Reference
[1-¹³C]leucine19% (±1%)100% (Reference) nih.gov
[1,2-¹³C₂]leucine14% (±1%)58% (±6%) nih.gov

The initial step in leucine catabolism, transamination, is a reversible reaction where the amino group of leucine is transferred to an α-keto acid, forming KIC and another amino acid (often glutamate). nih.govnih.gov The reverse reaction, reamination, involves the transfer of an amino group back to KIC to reform leucine. nih.gov The use of ¹⁵N-labeled leucine allows for the direct measurement of these processes. nih.govnih.gov

By infusing L-[1-¹³C,¹⁵N]leucine and measuring the isotopic enrichments of both leucine and KIC, researchers can quantify the rates of deamination (leucine to KIC) and reamination (KIC to leucine). nih.gov In a study of the human forearm in the fed state, the rate of leucine deamination was found to be 388 (SEM 24) nmol (100 ml)⁻¹ min⁻¹, while the rate of reamination was 330 (SEM 23) nmol (100 ml)⁻¹ min⁻¹. nih.gov This demonstrates a high rate of reversible exchange between leucine and its keto acid, with a net flux towards deamination in the fed state. nih.gov This dynamic interplay is crucial for maintaining amino acid homeostasis and regulating the flux of leucine towards either protein synthesis or oxidation. nih.gov

Applications in Proteomics and Metabolomics Research

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a robust and widely used metabolic labeling strategy for quantitative proteomics. chempep.comnih.gov The method relies on the in vivo incorporation of "heavy" isotopically labeled amino acids into all newly synthesized proteins. yale.edu L-Leucine, being an essential amino acid, is an ideal candidate for SILAC-based experiments.

In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing the natural, unlabeled amino acid (e.g., 12C, 14N L-Leucine), while the other is cultured in "heavy" medium supplemented with an isotopically labeled counterpart, such as L-Leucine (2-13C; 15N). Over several cell divisions, the labeled amino acid is fully incorporated into the proteome of the "heavy" cell population.

Following the labeling phase, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control). The cells are then lysed, and the protein lysates from the "light" and "heavy" populations are combined in a 1:1 ratio. This early-stage mixing minimizes quantitative errors that can arise from sample handling and processing. nih.gov The combined protein mixture is then digested, typically with trypsin, to generate peptides for mass spectrometry (MS) analysis.

In the mass spectrometer, a peptide containing the "heavy" L-Leucine (2-13C; 15N) will exhibit a specific mass shift compared to its "light" counterpart. By comparing the signal intensities of the "heavy" and "light" peptide pairs, the relative abundance of the corresponding protein in the two cell populations can be accurately determined. This allows for the global and simultaneous quantification of changes in protein expression in response to a given stimulus. researchgate.net

The following table illustrates a hypothetical dataset from a SILAC experiment using L-Leucine (2-13C; 15N) to investigate changes in protein expression in response to a drug treatment.

Table 1: Representative Data from a SILAC-based Quantitative Proteomics Experiment

Protein ID Gene Name Peptide Sequence Light Intensity (Control) Heavy Intensity (Treated) Ratio (Heavy/Light) Fold Change
P02768 ALB LVNEVTEFAK 1.2E+08 1.1E+08 0.92 -1.09
P60709 ACTB SYELPDGQVITIGNER 2.5E+09 2.6E+09 1.04 1.04
P10636 HSP90AA1 IRELISNSSDALDK 8.9E+07 1.8E+08 2.02 2.02
Q06830 HSPD1 VDGIVTVAK 1.5E+08 7.5E+07 0.50 -2.00

Use as Labeled Standards in Targeted Metabolomics

In targeted metabolomics, the goal is to accurately quantify a specific set of known metabolites. A major challenge in mass spectrometry-based quantification is the variability that can be introduced during sample preparation and analysis, such as matrix effects and ion suppression. thermofisher.com The use of stable isotope-labeled internal standards is the gold standard to correct for this variability and ensure accurate and precise quantification. bevital.no

L-Leucine (2-13C; 15N) is an ideal internal standard for the quantification of endogenous L-Leucine. Being isotopically labeled, it is chemically identical to the natural ("light") L-Leucine and therefore exhibits the same behavior during sample extraction, derivatization, and chromatographic separation. However, due to its increased mass, it can be distinguished from the endogenous analyte by the mass spectrometer.

In a typical targeted metabolomics workflow, a known amount of the "heavy" L-Leucine (2-13C; 15N) is spiked into a biological sample (e.g., plasma, tissue homogenate) at the very beginning of the sample preparation process. The sample is then processed, and the levels of both the "light" (endogenous) and "heavy" (internal standard) L-Leucine are measured by mass spectrometry. By calculating the ratio of the signal intensity of the endogenous L-Leucine to that of the known amount of the internal standard, the absolute concentration of the endogenous L-Leucine in the original sample can be accurately determined. nih.gov

A study utilizing the doubly labeled tracer L-[1-13C, 15N]leucine in human subjects provides a clear example of its application in quantifying amino acid and protein metabolism. The research team measured various parameters of leucine kinetics across the forearm in both fed and fasting states, demonstrating the power of this tracer to elucidate metabolic changes in different physiological conditions. The use of L-[1-13C, 15N]leucine allowed for the direct and comprehensive quantification of leucine metabolism and protein breakdown. nih.govnih.gov

The data from these studies highlight the utility of L-Leucine (2-13C; 15N) as a tool for precise metabolic research.

Table 2: Leucine Kinetics Across the Human Forearm in Fed vs. Fasting States

Parameter Fed State (nmol/min per 100 ml) Fasting State (nmol/min per 100 ml)
Protein Synthesis 127 ± 11 70 ± 6
Protein Breakdown 87 ± 10 99 ± 5
Net Protein Balance +39 ± 9 -29 ± 5
Leucine Deamination 388 ± 24 Not Reported

| Leucine Reamination | 330 ± 23 | Not Reported |

Data are presented as mean ± SEM. Data for the fed state were obtained from a study with n=6 subjects, while data for the fasting state were from a study with n=8 subjects. nih.govnih.gov

Experimental Design Considerations for L Leucine 2 13c; 15n Tracer Studies

Selection of Biological Model Systems

The choice of a biological model is contingent upon the specific research question. Different models offer unique advantages for studying metabolic processes at various levels of biological organization.

In vitro models, utilizing isolated cells or cultured tissues, provide a controlled environment to investigate the direct effects of L-leucine on cellular processes. These systems are instrumental in dissecting the molecular mechanisms of leucine (B10760876) sensing and signaling, particularly its role in activating the mTORC1 pathway, a key regulator of protein synthesis. medchemexpress.commedchemexpress.comresearchgate.netfrontiersin.org For instance, studies using cell cultures have elucidated the roles of leucyl-tRNA synthetase (LARS) and sestrin-2 as intracellular leucine sensors that modulate mTORC1 activity. frontiersin.org

Table 1: Applications of L-LEUCINE (2-13C; 15N) in In Vitro Models

Application Description Key Findings
Protein Synthesis Studies Tracing the incorporation of labeled leucine into newly synthesized proteins. Elucidation of the direct stimulatory effect of leucine on protein synthesis rates in various cell types. researchgate.net
Amino Acid Metabolism Research Following the metabolic fate of the carbon and nitrogen atoms of leucine. Identification of key enzymes and pathways involved in leucine catabolism.

| SILAC (Stable Isotope Labeling with Amino acids in Cell culture) | Using labeled amino acids to quantify differences in protein abundance between cell populations. | L-Leucine (¹³C₆, ¹⁵N) is used in heavy SILAC media for relative protein quantification. isotope.com |

Ex vivo tissue perfusion models bridge the gap between in vitro and in vivo studies by maintaining the integrity of an isolated organ or tissue while allowing for precise control over the composition of the perfusate. This technique enables the investigation of organ-specific metabolism in a controlled setting. hopkinsmedicine.orgxvivogroup.comnih.gov For example, perfusing a liver sample with a solution containing L-LEUCINE (2-13C; 15N) can provide insights into hepatic protein synthesis and leucine catabolism without the confounding influences of systemic circulation. nih.gov

Animal models, particularly rodents, are indispensable for studying the systemic effects of L-leucine on whole-body metabolism. nih.gov These models allow for the investigation of inter-organ amino acid exchange and the integrated physiological response to leucine administration. For example, studies in mice have been used to examine the impact of leucine supplementation on muscle protein synthesis, glucose homeostasis, and body weight. nih.govfrontiersin.orgnih.gov

Genetically engineered mouse models are also employed to explore the role of specific genes in leucine metabolism and its dysregulation in diseases like pancreatic cancer. ckisotopes.com Isotope-labeled diets containing L-leucine tracers are utilized to distinguish between the metabolic fates of dietary versus endogenous amino acids. ckisotopes.com

Table 2: Research Findings from In Vivo Rodent Models Using Leucine Tracers

Research Area Animal Model Key Findings
Muscle Protein Synthesis Rats Increasing dietary leucine intake leads to a dose-dependent increase in muscle protein synthesis rates. nih.gov
Metabolic Disorders Mice Postnatal L-leucine supplementation can improve glucose tolerance and reduce fat mass in offspring exposed to maternal cigarette smoke. frontiersin.orgnih.gov
Gene Expression Rats Leucine supplementation can increase the expression of genes involved in energy and lipid metabolism in skeletal muscle, liver, and adipose tissue. nih.gov

| Whole-Body Metabolism | Mice | Isotope-labeled diets help differentiate between the contributions of short-term (dietary) and long-term (protein breakdown) pools to plasma BCAA levels. ckisotopes.com |

In human research, specialized models are employed to investigate regional metabolism. The forearm balance technique is a classic example, allowing for the direct measurement of amino acid and protein kinetics across a specific muscle bed. nih.gov By infusing L-[1-¹³C, ¹⁵N]-leucine and sampling arterial and deep venous blood from the forearm, researchers can quantify rates of protein synthesis, breakdown, and leucine oxidation in skeletal muscle. nih.gov

This technique has been instrumental in understanding how various physiological and pathological conditions, such as feeding, exercise, and disease states, affect muscle protein metabolism. nih.govnih.gov For instance, studies using this model have shown that a leucine meal can increase glutamine and total nitrogen release from forearm muscle. nih.gov

Tracer Administration Protocols

The method of tracer administration is critical for achieving the desired isotopic steady state and for the accurate calculation of metabolic rates.

The primed continuous infusion is the most common and robust method for administering stable isotope tracers like L-LEUCINE (2-13C; 15N) in metabolic studies. physiology.orgnih.govphysiology.org This technique involves an initial bolus injection (the "prime") of the tracer, followed by a constant infusion over several hours. nih.govresearchgate.netresearchgate.net

The purpose of the priming dose is to rapidly label the body's free amino acid pools, while the continuous infusion maintains a stable isotopic enrichment in the plasma. physiology.orgnih.govphysiology.org This "isotopic steady state" is crucial for the application of steady-state kinetic models to calculate rates of amino acid flux, oxidation, and incorporation into protein. physiology.orgnih.gov Typically, an isotopic steady state is reached within the first two hours of infusion. physiology.orgnih.govphysiology.org

A variation of this method is the "flood-primed" continuous infusion, where a large initial dose of the tracer is given to instantaneously label the tissue free amino acid pools. nih.gov This can be advantageous in studies of tissues with slow protein turnover, as it may allow for the determination of protein synthesis rates with a single tissue biopsy taken after a prolonged infusion period. nih.gov

Table 3: Key Parameters of a Primed Continuous Infusion Protocol

Parameter Description Typical Duration
Priming Dose A bolus injection to rapidly achieve isotopic equilibrium in the free amino acid pool. Administered at the beginning of the infusion.
Continuous Infusion A constant infusion to maintain isotopic steady state in the plasma. 2 to 10 hours, depending on the research question. physiology.orgphysiology.org
Isotopic Steady State A state where the isotopic enrichment of the tracer in the plasma remains constant over time. Typically achieved within 2 hours of starting the infusion. physiology.orgnih.govphysiology.org

| Sampling | Collection of blood, expired air, and/or tissue biopsies at specific time points. | Performed after reaching isotopic steady state to measure enrichments and calculate metabolic rates. physiology.orgphysiology.orgnih.gov |

Bolus Injection Protocols and Pulse-Chase Approaches

Bolus injection protocols are a common method for introducing L-LEUCINE (2-13C; 15N) into a biological system to trace its metabolic fate. This involves the rapid administration of a single dose of the labeled compound. This approach is often utilized in pulse-chase experiments, a technique designed to follow the progression of a molecule through a metabolic pathway over time.

In a typical pulse-chase experiment using L-LEUCINE (2-13C; 15N), the "pulse" phase consists of introducing the labeled leucine to the cells or organism. wikipedia.org This is followed by the "chase" phase, where an excess of unlabeled leucine is introduced. wikipedia.org This effectively prevents any further incorporation of the labeled compound, allowing researchers to track the labeled molecules as they are processed within the system. This method is particularly useful for determining the rates of protein synthesis and degradation. wikipedia.org For instance, a single bolus injection of ¹⁵N-leucine has been used to determine the true digestibility of amino acids in animal studies. nih.govsemanticscholar.org

Sample Collection and Preparation for Isotopic Analysis

The accurate measurement of isotopic enrichment hinges on meticulous sample collection and preparation. The primary goal is to preserve the isotopic integrity of L-LEUCINE (2-13C; 15N) and its metabolites from the point of collection to the final analysis.

Samples, which can range from blood and tissue biopsies to cell cultures, must be handled to prevent contamination and isotopic fractionation. alexandraatleephillips.com Blood samples are often collected at specific time intervals following the administration of the tracer to create a time-course of isotopic enrichment. nih.gov For tissue samples, it is crucial to rapidly freeze them, often using liquid nitrogen, to halt metabolic activity and preserve the in vivo state of metabolites. nih.gov

General sample preparation for amino acid isotope analysis often involves freeze-drying and homogenization to create a uniform powder. unm.edu It is recommended to store samples anoxically at or below -20°C to minimize degradation. alexandraatleephillips.com

Isolation of Specific Metabolites or Macromolecules

To analyze the incorporation of L-LEUCINE (2-13C; 15N) into specific molecules, it is necessary to first isolate these target compounds from the complex biological matrix.

For the analysis of protein synthesis, total protein is often precipitated from the sample homogenate using an acid, such as trichloroacetic acid (TCA). The protein pellet is then washed to remove free amino acids and other contaminants. nsta.org Subsequently, acid hydrolysis is performed, typically using 6 M hydrochloric acid at elevated temperatures, to break down the protein into its constituent amino acids, including the labeled leucine. alexandraatleephillips.comucdavis.edu

For the analysis of specific metabolites, such as α-ketoisocaproate (KIC), the keto acid of leucine, different extraction protocols are employed. nih.gov These often involve deproteinization of the sample followed by chromatographic techniques, like high-performance liquid chromatography (HPLC), to separate the metabolite of interest. nih.gov

Derivatization Strategies for Mass Spectrometry Compatibility

Many analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), require that amino acids be chemically modified, or derivatized, to increase their volatility and thermal stability. nih.gov Several derivatization strategies are available for the analysis of L-LEUCINE (2-13C; 15N).

Common derivatization agents include:

N-acetyl-n-propyl (NAP) esters: This derivatization has been used for the analysis of plasma leucine enrichment. physiology.org

N-pivaloyl-isopropyl esters: These derivatives have been utilized in studies determining ¹⁵N-enrichment of leucine. semanticscholar.org

N-trifluoroacetyl-i-propyl (TFA-IP) esters: A common choice for GC-MS analysis of amino acids. nih.gov

N-acetylmethyl (NACME) esters: Concluded to be a preferred derivative for carbon isotope analysis due to a high analyte-to-derivative carbon ratio, which minimizes analytical errors. nih.gov

For liquid chromatography-mass spectrometry (LC-MS), derivatization can also be employed to improve chromatographic separation and ionization efficiency. Reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) and 9-fluorenylmethyl chloroformate (FMOC-Cl) are commonly used. researchgate.net In some cases, underivatized amino acids can be analyzed by HPLC with UV detection. nih.gov

Considerations for Minimizing Isotopic Fractionation During Sample Workup

Isotopic fractionation is the partitioning of isotopes between two substances or two phases of a substance, which can lead to inaccurate measurements of isotopic enrichment. It is a critical consideration during every step of sample preparation.

To minimize fractionation, it is essential to ensure that all chemical reactions, including derivatization, proceed to completion. alexandraatleephillips.com Incomplete reactions can lead to the preferential reaction of lighter or heavier isotopes, thus altering the measured isotopic ratio. Freeze-drying samples and storing them under anoxic conditions at low temperatures can help to prevent degradation that may lead to isotopic fractionation. alexandraatleephillips.com Additionally, care should be taken during homogenization to avoid the loss of specific fractions, such as lipids, which can be enriched in certain isotopes. uni-goettingen.de

Data Acquisition and Processing Strategies for Isotopic Enrichment

The final step in a tracer study is the measurement of isotopic enrichment using mass spectrometry. The choice of instrument and data processing methods is crucial for obtaining accurate and precise results.

Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique for measuring stable isotope ratios. nih.gov Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is often used for compound-specific isotope analysis of derivatized amino acids. nih.govnih.gov High-resolution mass spectrometry, such as with Orbitrap instruments, can also be used to distinguish between different isotopologues and provide detailed information on labeling patterns. nih.govthermofisher.com

Data processing involves correcting for the natural abundance of isotopes and calculating the isotopic enrichment, often expressed as Atom Percent Excess (APE) or tracer-to-tracee ratio. physiology.org This requires careful calibration and the use of appropriate standards. physiology.org

Attaining Sufficient Resolution and Sensitivity for Low Abundance Isotopes

Techniques to enhance sensitivity include optimizing the ionization source and using selected ion monitoring (SIM) or selected reaction monitoring (SRM) to focus the mass spectrometer on the specific ions of interest. physiology.org The GC/combustion/IRMS technique, for instance, requires only nanogram quantities of leucine, making it suitable for measuring the synthesis rates of individual proteins from small biopsy samples. nih.gov

Below is an interactive data table summarizing common derivatization agents used for the mass spectrometry analysis of leucine.

Derivatization AgentAbbreviationTypical Analytical PlatformKey Advantages
N-acetyl-n-propylNAPGC-MSEstablished method for plasma leucine analysis. physiology.org
N-pivaloyl-isopropylGC-C-IRMSSuitable for ¹⁵N-enrichment studies. semanticscholar.org
N-trifluoroacetyl-i-propylTFA-IPGC-MSWidely used for amino acid analysis. nih.gov
N-acetylmethylNACMEGC-C-IRMSHigh analyte-to-derivative carbon ratio, minimizing errors in ¹³C analysis. nih.gov
6-aminoquinolyl-N-hydroxysuccinimidyl carbamateAQCLC-MSRapid reaction, minimal interference from by-products. researchgate.net
9-fluorenylmethyl chloroformateFMOC-ClLC-MSCommon reagent for pre-column derivatization. researchgate.net

This table provides a quick reference for researchers planning tracer studies with L-LEUCINE (2-13C; 15N).

Natural Abundance Correction in Isotopic Measurements

In tracer studies utilizing isotopically labeled compounds such as L-LEUCINE (2-13C; 15N), the primary goal is to measure the enrichment of the heavy isotopes incorporated into metabolites. However, a significant confounding factor in these measurements is the natural abundance of stable isotopes. nih.gov Elements like carbon, nitrogen, hydrogen, and oxygen naturally exist as a mixture of a highly abundant light isotope and one or more less abundant heavy isotopes. nih.govisotope.com For instance, carbon is predominantly ¹²C, but about 1.1% of all carbon atoms are the heavier ¹³C isotope. nih.govresearchgate.net Similarly, ¹⁵N accounts for approximately 0.36% of all nitrogen atoms. isotope.com

When a sample is analyzed by mass spectrometry, the instrument measures the mass-to-charge ratio of ions, generating a mass isotopomer distribution (MID). This distribution reflects the relative abundance of molecules with different masses. nih.gov A molecule of unlabeled L-Leucine will not produce a single peak at its monoisotopic mass (M+0) but rather a cluster of peaks (M+1, M+2, etc.) corresponding to molecules that naturally contain one or more heavy isotopes. nih.govspectroscopyonline.com

The presence of these naturally occurring heavy isotopes means that the measured signal for an isotopically enriched compound is a combination of the deliberately introduced tracer and the background natural abundance. nih.govresearchgate.net Failing to correct for this natural abundance leads to an overestimation of the true isotopic enrichment from the tracer, which can result in distorted data and potentially erroneous interpretations of metabolic dynamics. nih.govresearchgate.net Therefore, a crucial step in processing data from isotope labeling experiments is the correction for natural isotope abundance. nih.govnih.gov This procedure, sometimes called deconvolution, mathematically removes the contribution of naturally abundant isotopes to reveal the actual tracer incorporation. nih.govnih.gov

The correction process is particularly critical for quantitative methods like metabolic flux analysis, where the calculation of absolute fluxes is highly sensitive to the accuracy of isotopic enrichment values. researchgate.net For dual-labeled tracers like L-LEUCINE (2-13C; 15N), the correction is more complex. The analysis must account for the combined probabilities of natural ¹³C and ¹⁵N isotopes, in addition to other elements like oxygen and hydrogen, which also have stable heavy isotopes. chemrxiv.org

The Principle of Correction

The fundamental principle of natural abundance correction is to determine the isotopic distribution of an unlabeled compound and use that information to subtract its contribution from the measured distribution of the labeled sample. nih.gov This is typically achieved using matrix-based algorithms implemented in specialized software. researchgate.netresearchgate.netchemrxiv.org The correction matrix is constructed based on the chemical formula of the analyte (e.g., L-Leucine) and the known natural abundances of its constituent elements. chemrxiv.org

The process can be summarized as follows:

Measurement of Unlabeled Standard: An unlabeled sample of the compound of interest (in this case, L-Leucine) is analyzed to determine its reference mass isotopomer distribution, which arises purely from natural isotopic abundance.

Theoretical Distribution Calculation: Based on the elemental composition and the known natural abundance of isotopes, a theoretical distribution of isotopologues is calculated. nih.gov This forms the basis of the correction matrix.

Mathematical Deconvolution: The algorithm is applied to the raw mass spectrometry data of the tracer-enriched sample. It systematically subtracts the calculated contribution of natural abundance from each mass peak (M+1, M+2, etc.) to yield the corrected MID, which reflects only the enrichment from the L-LEUCINE (2-13C; 15N) tracer. nih.gov

The following table provides the accepted natural abundances for the stable isotopes of elements relevant to L-Leucine studies.

IsotopeNatural Abundance (%)
¹H99.9885
²H0.0115
¹²C98.93
¹³C1.07
¹⁴N99.636
¹⁵N0.364
¹⁶O99.757
¹⁷O0.038
¹⁸O0.205
Data sourced from established scientific values. researchgate.net

Illustrative Research Findings

Research has consistently demonstrated the necessity of this correction. For a molecule like L-Leucine (C₆H₁₃NO₂), the probability of it naturally containing at least one heavy isotope is significant. The M+1 peak of unlabeled leucine is primarily due to the presence of a single ¹³C atom. Without correction, this natural M+1 signal would be incorrectly attributed to the incorporation of a single-labeled tracer. In studies with L-LEUCINE (2-13C; 15N), the key signal is at M+2. However, the raw M+2 peak contains contributions not only from the dual-labeled tracer but also from unlabeled molecules that happen to contain two ¹³C atoms, or one ¹³C and one ¹⁵N atom naturally, or one ¹⁸O atom, among other combinations.

The table below provides a conceptual illustration of how natural abundance correction clarifies the true tracer enrichment for a hypothetical measurement of L-Leucine.

Mass IsotopomerRaw Measured Abundance (%)Calculated Natural Abundance Contribution (%)Corrected Abundance (True Enrichment) (%)
M+0 (Unlabeled)80.092.586.5
M+115.06.88.2
M+25.00.74.3
Note: These are hypothetical values for illustrative purposes. The "Corrected Abundance" is normalized to 100% after subtracting the natural contribution.

This correction ensures that the calculated metabolic parameters, such as protein synthesis and breakdown rates, are based on accurate measurements of tracer incorporation, free from the confounding effects of naturally present stable isotopes. nih.govresearchgate.net

Future Directions and Emerging Research Avenues

Integration of L-LEUCINE (2-13C; 15N) Tracing with Multi-Omics Data

The future of metabolic research lies in the integration of data from various "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov Tracing studies using L-LEUCINE (2-13C; 15N) are central to this integrative approach, providing functional readouts of metabolic pathway activities that can be correlated with changes in gene expression, protein abundance, and metabolite profiles.

By combining L-LEUCINE (2-13C; 15N) tracing with these high-throughput technologies, researchers can move beyond static snapshots of cellular components to a more dynamic understanding of metabolic regulation. For instance, transcriptomic and proteomic data can identify the upregulation of enzymes involved in branched-chain amino acid (BCAA) metabolism, while L-LEUCINE (2-13C; 15N) tracing can directly measure the resulting changes in leucine (B10760876) flux through these pathways. This integrated approach can reveal novel regulatory mechanisms and identify key control points in metabolic networks. nih.govmdpi.comulisboa.pt Recent studies have already demonstrated the power of multi-omics in identifying BCAA-related gene signatures and metabolites like L-leucine as prognostic markers in diseases such as non-small cell lung cancer. confex.comnih.gov

Future research will focus on developing more sophisticated data integration strategies and computational tools to model the interplay between different molecular layers. This will enable the construction of comprehensive, predictive models of cellular metabolism that can simulate the effects of genetic or environmental perturbations on metabolic fluxes, as traced by L-LEUCINE (2-13C; 15N).

Table 1: Illustrative Example of Multi-Omics Data Integration with L-LEUCINE (2-13C; 15N) Tracing

Omics LevelData TypeExample FindingIntegration with L-LEUCINE (2-13C; 15N) Tracing
Transcriptomics mRNA levelsIncreased expression of BCAT2 and BCKDHA genes.Correlates with increased flux of the 15N label from L-LEUCINE (2-13C; 15N) into glutamate, indicating enhanced transamination.
Proteomics Protein abundanceHigher levels of key enzymes in the BCAA degradation pathway.Provides a direct link between enzyme concentration and the measured rate of L-LEUCINE (2-13C; 15N) catabolism.
Metabolomics Metabolite concentrationsElevated levels of α-ketoisocaproate (KIC).The 13C labeling pattern in KIC derived from L-LEUCINE (2-13C; 15N) confirms its origin and quantifies its production rate.

Development of Advanced Computational Models for Complex Metabolic Networks

The analysis of data from L-LEUCINE (2-13C; 15N) tracing experiments relies heavily on computational modeling to estimate metabolic fluxes. frontiersin.org The future in this area points towards the development of more sophisticated and predictive models that can handle the complexity of genome-scale metabolic networks and integrate dual-isotope tracing data.

A significant emerging approach is Bayesian multi-model-based 13C15N-metabolic flux analysis (MFA). biorxiv.orgnih.govnih.gov This method offers a statistically rigorous framework for simultaneously quantifying carbon and nitrogen fluxes, providing a more complete picture of amino acid metabolism. nih.govnih.gov By using tracers like L-LEUCINE (2-13C; 15N), these models can differentiate between parallel pathways and determine the bidirectionality of reactions, which is often not possible with single-isotope tracers. biorxiv.orgnih.gov

Future computational models will likely incorporate kinetic parameters and regulatory information to create dynamic models of metabolism. These models will be able to simulate metabolic responses over time and predict how fluxes, traced by L-LEUCINE (2-13C; 15N), will change in response to various stimuli. Furthermore, the development of user-friendly software for these advanced modeling techniques will be crucial for their widespread adoption by the research community. researchgate.net

Table 2: Comparison of Conventional and Advanced Computational Models for Isotope Tracing

FeatureConventional 13C-MFABayesian 13C15N-MFAFuture Directions
Isotope Tracers Typically single isotope (e.g., 13C)Dual isotopes (e.g., 13C and 15N)Integration of multiple isotope tracers (e.g., 2H, 18O)
Flux Quantification Carbon fluxesSimultaneous carbon and nitrogen fluxesDynamic flux profiles
Model Framework Single, deterministic modelMulti-model inference, probabilisticIntegration with kinetic and regulatory data
Statistical Rigor Goodness-of-fit testsBayesian statistics, robust uncertainty quantificationMachine learning-based model refinement

Novel Applications in Cellular and Subcellular Compartmental Flux Analysis

Understanding the spatial organization of metabolism within the cell is a major frontier in metabolic research. L-LEUCINE (2-13C; 15N) is a valuable tool for dissecting metabolic fluxes within different cellular compartments, such as the cytosol and mitochondria.

Emerging techniques in subcellular metabolomics, coupled with isotopic tracing, are enabling researchers to quantify the exchange of metabolites between organelles. By analyzing the isotopic enrichment of leucine and its metabolites in isolated cellular fractions, it is possible to determine the rates of transport and metabolic conversion in each compartment. This provides a much more detailed view of cellular metabolism than can be obtained from whole-cell measurements.

Future applications will focus on extending these methods to a wider range of cell types and tissues, as well as developing in vivo approaches for measuring subcellular fluxes in living organisms. The use of L-LEUCINE (2-13C; 15N) in these studies will be critical for understanding how metabolic pathways are coordinated between different compartments and how this coordination is disrupted in disease.

Innovations in Analytical Technologies for Enhanced Resolution and Throughput

Advances in analytical instrumentation are continuously pushing the boundaries of what can be achieved with stable isotope tracing. nih.gov High-resolution mass spectrometry (HRMS) and advanced nuclear magnetic resonance (NMR) spectroscopy are key technologies for the analysis of L-LEUCINE (2-13C; 15N) and its labeled metabolites. mdpi.comnih.gov

Innovations in mass spectrometry, such as improved ionization techniques and mass analyzers, are leading to increased sensitivity and mass resolution. rsc.org This allows for the detection and quantification of low-abundance metabolites and the resolution of complex isotopic patterns. mdpi.comresearchgate.net Furthermore, the development of high-throughput analytical platforms is enabling the rapid analysis of large numbers of samples, which is essential for large-scale metabolomics and multi-omics studies. nih.gov

In the realm of NMR, new techniques such as 15N-edited 1H-13C correlation spectroscopy are emerging to better resolve and identify nitrogen-containing metabolites in complex mixtures. acs.orgresearchgate.net These methods, when applied to samples from L-LEUCINE (2-13C; 15N) tracing experiments, can provide detailed information on the positional isotopomer distribution, offering deeper insights into metabolic pathways. bham.ac.uknih.gov

The continued development of these analytical technologies will provide researchers with unprecedented capabilities to trace the metabolic fate of L-LEUCINE (2-13C; 15N) with greater precision, sensitivity, and speed.

Table 3: Key Analytical Technologies and Their Future Enhancements for L-LEUCINE (2-13C; 15N) Tracing

TechnologyCurrent CapabilitiesFuture InnovationsImpact on L-LEUCINE (2-13C; 15N) Research
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurements, isotopologue distribution analysis. mdpi.comIncreased sensitivity, higher throughput, improved ion mobility separation.More precise quantification of labeled metabolites, even at low concentrations, and better separation of isomeric compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Positional isotopomer analysis, non-destructive. nih.govHigher field strengths, cryoprobe technology, advanced pulse sequences (e.g., 15N-edited HSQC). acs.orgresearchgate.netUnambiguous identification of labeling positions within molecules, providing detailed mechanistic insights into enzyme reactions.
Liquid Chromatography (LC) Separation of complex metabolite mixtures.Micro- and nano-flow LC for increased sensitivity, multi-dimensional chromatography for enhanced resolution.Improved separation of leucine from its isomers (isoleucine and alloisoleucine) and their respective metabolites.

Q & A

Q. What are the optimal synthetic routes for producing high-purity L-Leucine (2-¹³C; ¹⁵N) for tracer studies?

Methodological Answer: Synthesis typically employs enzymatic or chemical methods using ¹³C- and ¹⁵N-labeled precursors. Enzymatic routes (e.g., transamination with labeled pyruvate) offer higher stereochemical fidelity, while chemical synthesis allows flexibility in isotope positioning. Critical steps include purification via ion-exchange chromatography or HPLC to achieve >98% isotopic purity, with rigorous NMR and mass spectrometry validation . For reproducibility, document precursor ratios, reaction kinetics, and purification parameters in supplementary materials .

Q. How should researchers characterize isotopic purity and positional enrichment in L-Leucine (2-¹³C; ¹⁵N)?

Methodological Answer: Use ¹³C-NMR to confirm labeling at the C2 position (δ ~25–30 ppm for C2 in leucine) and ¹⁵N-NMR (δ ~30–35 ppm for α-amino group). Cross-validate with high-resolution mass spectrometry (HRMS) to quantify isotopic abundance (e.g., m/z shifts for [M+H]+ ions). Include internal standards (e.g., unlabeled leucine) to calibrate instrument drift. Report both purity (% ¹³C/¹⁵N) and positional enrichment to avoid misinterpretation of tracer data .

Q. What experimental controls are essential when using L-Leucine (2-¹³C; ¹⁵N) in cell culture studies?

Methodological Answer: Controls must account for isotopic dilution from unlabeled leucine in serum or intracellular pools. Use dialyzed fetal bovine serum (dFBS) to remove free amino acids. Include a "no-tracer" control to baseline endogenous leucine levels. Monitor cell viability to ensure isotopic labeling does not perturb metabolism. For longitudinal studies, sample at multiple timepoints to assess isotope equilibrium .

Advanced Research Questions

Q. How can conflicting ¹³C-NMR data from L-Leucine (2-¹³C; ¹⁵N) tracer studies be resolved to clarify metabolic pathway ambiguities?

Methodological Answer: Contradictory data often arise from compartmentalized metabolism or isotopic scrambling. Triangulate NMR results with LC-MS/MS flux analysis and genetic knockdowns of suspected enzymes (e.g., branched-chain aminotransferases). Use dynamic ¹³C metabolic flux analysis (dMFA) models to simulate competing pathways. Validate with isotopomer spectral analysis (ISA) in parallel experiments .

Q. What computational frameworks integrate L-Leucine (2-¹³C; ¹⁵N) isotopic data with proteomic/transcriptomic datasets?

Methodological Answer: Couple flux balance analysis (FBA) with multi-omics integration tools like MetaboAnalyst or Escher-Trace. Map ¹³C enrichment to genome-scale metabolic models (GEMs) to identify regulatory nodes. For time-resolved data, apply kinetic modeling (e.g., ordinary differential equations) to correlate leucine turnover with protein synthesis rates. Cross-reference with KEGG/BRENDA databases for enzyme kinetics .

Q. How do advanced purification strategies mitigate interference from deuterated byproducts in enzymatically synthesized L-Leucine (2-¹³C; ¹⁵N)?

Methodological Answer: Deuterated impurities (e.g., from ²H-labeled solvents) can skew HRMS results. Use reversed-phase HPLC with deuterium-depleted solvents for final purification. Validate via tandem MS/MS to distinguish ¹³C/¹⁵N peaks from ²H artifacts. For enzymatic synthesis, optimize reaction conditions (pH, temperature) to minimize non-specific deuteration .

Q. How should longitudinal studies using L-Leucine (2-¹³C; ¹⁵N) be designed to account for tissue-specific isotope redistribution in mammals?

Methodological Answer: Employ compartmental pharmacokinetic models to track isotope distribution across tissues (e.g., muscle, liver). Use terminal/time-series sampling with LC-MS/MS to quantify tissue-specific enrichment. Incorporate positron emission tomography (PET) with ¹¹C-leucine analogs for non-invasive tracking. Validate with immunohistochemistry to localize isotope incorporation .

Methodological Best Practices

  • Literature Review: Use SciFinder or Web of Science to identify prior isotopic studies, ensuring alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) .
  • Data Reproducibility: Document experimental protocols in supplementary materials, including raw NMR/MS spectra and statistical error margins .
  • Ethical Considerations: Address isotope disposal per institutional biosafety guidelines and disclose funding sources in acknowledgments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.